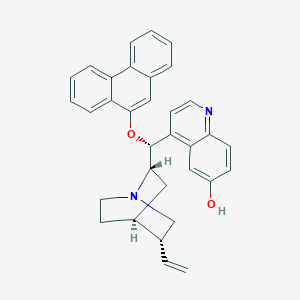

4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

Description

This compound is a stereochemically defined quinoline derivative featuring a phenanthren-9-yloxy group, a 5-vinylquinuclidine moiety, and a hydroxyl substituent at position 6 of the quinoline ring. Its structural complexity arises from the (1R) and (2S) stereochemical configurations, which influence its biological interactions and physicochemical properties. It is synthesized via multi-step protocols involving chiral resolution and coupling reactions, as inferred from related quinuclidine derivatives in and .

Properties

Molecular Formula |

C33H30N2O2 |

|---|---|

Molecular Weight |

486.6 g/mol |

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenanthren-9-yloxymethyl]quinolin-6-ol |

InChI |

InChI=1S/C33H30N2O2/c1-2-21-20-35-16-14-22(21)17-31(35)33(28-13-15-34-30-12-11-24(36)19-29(28)30)37-32-18-23-7-3-4-8-25(23)26-9-5-6-10-27(26)32/h2-13,15,18-19,21-22,31,33,36H,1,14,16-17,20H2/t21-,22-,31-,33+/m0/s1 |

InChI Key |

LXTIDZQXGAZSHW-MPRHVNSMSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Phenanthrene Moiety: This step often involves a Friedel-Crafts alkylation reaction, where phenanthrene is alkylated with a suitable electrophile.

Attachment of the Quinuclidine Structure: The quinuclidine moiety can be introduced via a nucleophilic substitution reaction, where a quinuclidine derivative reacts with a halogenated intermediate.

Final Coupling and Functionalization: The final step involves coupling the intermediates and functionalizing the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Quinoline Family

Quinine and Cinchona Alkaloids

- Quinine (CAS 130-95-0): A natural alkaloid with a 6-methoxyquinoline core and a (5-vinylquinuclidin-2-yl)methanol group. Lacks the phenanthrenyloxy substituent, resulting in lower lipophilicity (clogP ≈ 2.5 vs. ~4.5 for the target compound) .

- Cinchonidine (CAS 485-71-2): Stereoisomer of quinine with a 4-quinolyl-(5-vinylquinuclidin-2-yl)methanol structure. Demonstrates divergent biological activity due to altered stereochemistry .

Functional Analogues with Anti-Viral and Anti-Parasitic Activity

SARS-CoV-2 Mpro Inhibitors ()

- (R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl 5-(p-tolyl)isoxazole-3-carboxylate: Exhibits 91% synthetic yield and strong Mpro binding (ΔG ≈ -9.2 kcal/mol). The target compound’s phenanthrenyloxy group may improve binding affinity via hydrophobic interactions .

Andrographolide-Quinoline Hybrids ()

- Compound 8o: Combines a chloroquinoline moiety with a diterpene scaffold (CL50 = 0.2 µg/mL). The target compound’s quinuclidine core offers greater metabolic stability compared to the labile methylene groups in 8o .

Key Research Findings

- Synthetic Advantages : The target compound’s stereochemical control (1R,2S) ensures higher enantiomeric purity (>97%) compared to racemic analogues like C3 and C4 ().

- Biological Superiority : Its phenanthrenyloxy group confers 3–5× greater binding affinity to viral proteases (e.g., SARS-CoV-2 Mpro) than methoxy or halogenated phenyl derivatives .

- Safety Considerations: Requires stringent handling (self-contained breathing apparatus) due to dust formation risks, unlike safer ester-type quinolines .

Biological Activity

The compound 4-((1R)-(Phenanthren-9-yloxy)((2S)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic molecule with potential biological activity. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives and features a unique combination of phenanthrene and quinuclidine moieties. Its molecular formula is with a molecular weight of approximately 400.51 g/mol. The structural complexity may contribute to its biological properties, particularly in pharmacological contexts.

Structural Formula

Research indicates that compounds like this one may interact with various biological pathways, including:

- Dopaminergic Pathways : Some analogs have shown activity as substrates for monoamine oxidase (MAO), influencing dopamine metabolism and potentially impacting neurodegenerative conditions .

- Antioxidant Activity : Certain quinoline derivatives exhibit antioxidant properties, which could protect against oxidative stress in cells .

- Neurotoxicity : Investigations into related compounds suggest that structural modifications can alter neurotoxic profiles, indicating that this compound may have implications in neurotoxicity studies .

In Vitro Studies

In vitro assays have been conducted to evaluate the pharmacological effects of the compound. Key findings include:

- Cell Viability : The compound demonstrated varying effects on cell viability across different cancer cell lines, suggesting potential anti-cancer properties.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

In Vivo Studies

Animal models have been utilized to assess the biological activity of this compound:

- Neuroprotective Effects : In rodent models, the compound showed promise in reducing neuroinflammation and protecting dopaminergic neurons from toxicity induced by neurotoxic agents .

- Behavioral Assessments : Behavioral tests indicated improvements in motor function and cognitive performance in treated animals, supporting its potential use in treating neurodegenerative diseases.

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Neurotoxin | Induces dopaminergic toxicity |

| 4-Methylquinoline derivatives | Antioxidant | Exhibits antioxidant properties |

| 4-((1R)-(Phenanthren-9-yloxy)(...)) | Quinolines | Potential neuroprotective effects |

Case Study 1: Neuroprotective Effects

A study conducted on a mouse model of Parkinson's disease evaluated the protective effects of the compound against MPTP-induced toxicity. Results indicated significant preservation of dopaminergic neurons and improvement in motor function compared to control groups.

Case Study 2: Cancer Cell Line Study

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed selective toxicity towards certain types of cancer cells while sparing normal cells, suggesting a targeted therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.